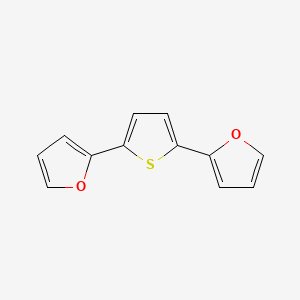
Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium, also known by its CAS number 70490-53-8, is a titanium-based compound with the molecular formula C16H36O12Ti and a molecular weight of 472.30. This compound is characterized by its unique structure, where titanium is coordinated with four 2,2’-oxybis(ethanolato) ligands. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2,2’-oxybis(ethanol) in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chloride ions with 2,2’-oxybis(ethanolato) ligands. The general reaction can be represented as follows:
TiCl4+4HOCH2CH2OCH2CH2OH→Ti(OCH2CH2OCH2CH2O)4+4HCl
Industrial Production Methods
Industrial production of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2,2’-oxybis(ethanolato) ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, ceramics, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through its titanium center, which can participate in electron transfer processes and catalytic activities. The pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetraisopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity but different ligands.
Titanium tetraethoxide (Ti(OEt)4): Similar to Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium but with ethoxide ligands.
Titanium tetramethoxide (Ti(OMe)4): A titanium alkoxide with methoxide ligands.
Uniqueness
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it valuable in diverse applications.
Propiedades
Número CAS |
70490-53-8 |
|---|---|
Fórmula molecular |
C16H40O12Ti |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethanol;titanium |
InChI |
InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2; |
Clave InChI |
PFPKPYOPYBRDFU-UHFFFAOYSA-N |
SMILES canónico |
C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


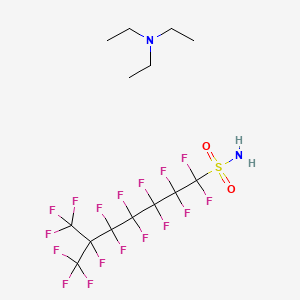
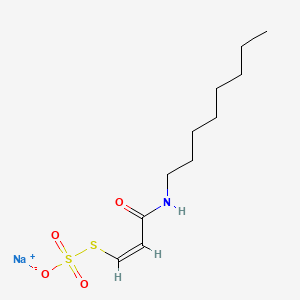
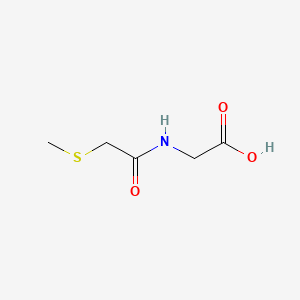
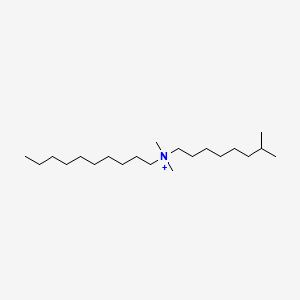


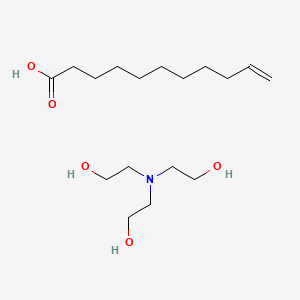

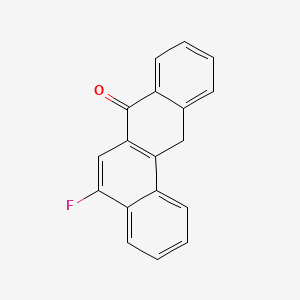



![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
